N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)furan-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a furan ring, a pyrimidine ring, and a methoxyphenyl group. Furan is a 5-membered planar ring, which is soluble in most organic solvents . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The methoxyphenyl group is a common motif in organic chemistry and is often seen in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrimidine rings, along with the methoxyphenyl group. These groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The furan ring is known to undergo electrophilic substitution reactions . The pyrimidine ring can participate in a variety of reactions, including nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall charge would affect properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
Researchers have synthesized various derivatives of compounds structurally similar to N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)furan-2-carboxamide, focusing on their potential therapeutic applications. For example, compounds like 6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones have been prepared, which exhibit significant analgesic and anti-inflammatory activities (Abu‐Hashem, Youssef, 2011). Similarly, compounds derived from visnaginone and khellinone have been synthesized, showing promise as anti-inflammatory and analgesic agents due to their COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, Zaki, 2020).
Biological Activity
The exploration of furan ring-containing organic ligands has led to the synthesis of compounds with notable antimicrobial activities. For instance, the synthesis and characterization of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives have revealed their potential in combating various bacterial strains, demonstrating diverse antimicrobial efficacies (Patel, 2020).
Potential Therapeutic Applications
Several studies have focused on the synthesis of novel derivatives with enhanced therapeutic potentials. For instance, pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016). Additionally, the synthesis of pyrimido-[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines derivatives points towards the development of new chemical entities with possible therapeutic applications (Verves et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-12-17(23-14-5-7-15(26-2)8-6-14)24-19(22-13)21-10-9-20-18(25)16-4-3-11-27-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNNWSDSIUANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=CO2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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